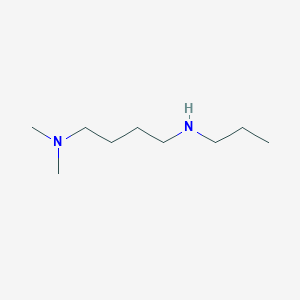
N1,N1-dimethyl-N4-propyl-1,4-Butanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N1-dimethyl-N4-propyl-1,4-Butanediamine is an organic compound with the molecular formula C9H22N2. It is a derivative of 1,4-butanediamine, where the nitrogen atoms are substituted with methyl and propyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-dimethyl-N4-propyl-1,4-Butanediamine typically involves the reaction of 1,4-butanediamine with methylating and propylating agents. One common method is the reaction of 1,4-butanediamine with methyl iodide and propyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the nitrogen atoms.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and reducing the formation of by-products.
化学反应分析
Types of Reactions: N1,N1-dimethyl-N4-propyl-1,4-Butanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the methyl or propyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the substituent used.
科学研究应用
N1,N1-dimethyl-N4-propyl-1,4-Butanediamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of N1,N1-dimethyl-N4-propyl-1,4-Butanediamine involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. The compound can also interact with receptors in the central nervous system, modulating neurotransmitter release and uptake.
相似化合物的比较
N1,N1-dimethyl-1,4-Butanediamine: Similar structure but lacks the propyl group.
N1,N1-diethyl-1,4-Butanediamine: Similar structure but with ethyl groups instead of methyl and propyl groups.
N1,N1-dimethyl-N4-ethyl-1,4-Butanediamine: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness: N1,N1-dimethyl-N4-propyl-1,4-Butanediamine is unique due to the presence of both methyl and propyl groups on the nitrogen atoms, which can influence its reactivity and interaction with other molecules. This structural variation can lead to different chemical and biological properties compared to its similar compounds.
属性
分子式 |
C9H22N2 |
|---|---|
分子量 |
158.28 g/mol |
IUPAC 名称 |
N',N'-dimethyl-N-propylbutane-1,4-diamine |
InChI |
InChI=1S/C9H22N2/c1-4-7-10-8-5-6-9-11(2)3/h10H,4-9H2,1-3H3 |
InChI 键 |
JYGCQIUYSZRMHF-UHFFFAOYSA-N |
规范 SMILES |
CCCNCCCCN(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Chloro-[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B8629086.png)
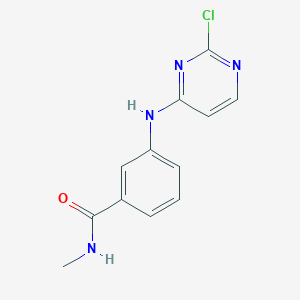
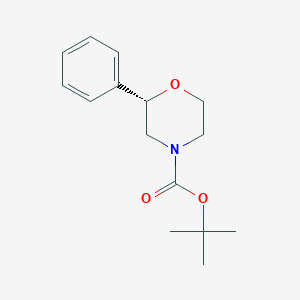
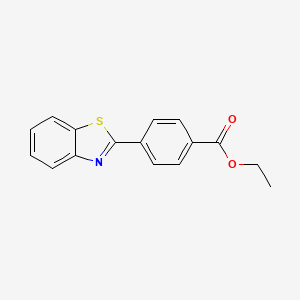
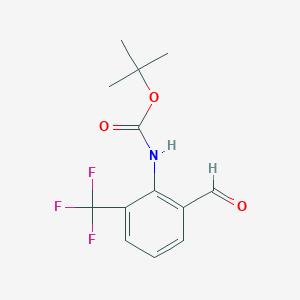
![2,2,2-Trichloroethyl 4-[4-(hydroxymethyl)piperidin-1-yl]butanoate](/img/structure/B8629112.png)
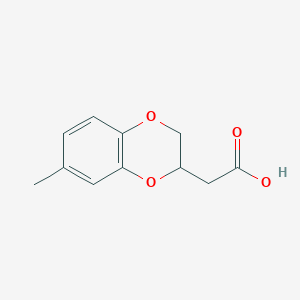
![6-(4-Carboxybutyl)-imidazo[1,5-a]pyridine](/img/structure/B8629124.png)
![6-bromo-4H-spiro[chromene-3,1'-cyclopropan]-4-one](/img/structure/B8629130.png)
![1-[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B8629146.png)
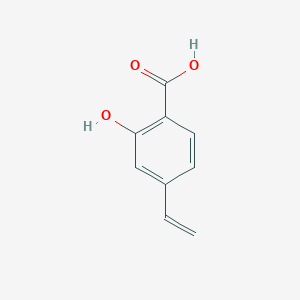
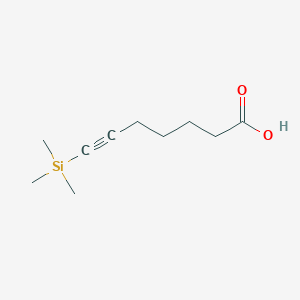
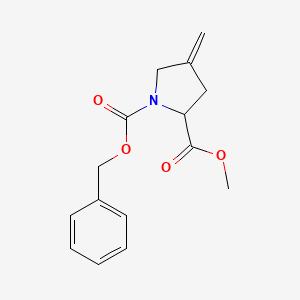
![N-benzo[1,3]dioxol-5-ylmethyl-isophthalamic acid](/img/structure/B8629183.png)
